molecular formula C9H4Br2ClF3O B13724838 2'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl bromide

2'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13724838
M. Wt: 380.38 g/mol
InChI Key: QVNDCVWVJAETHY-UHFFFAOYSA-N
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Description

2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5Br2ClF3O. It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 5’-chloro-4’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles like amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-(trifluoromethyl)acetophenone
  • 2-Bromo-4’-chloroacetophenone
  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-4’-cyanoacetophenone

Uniqueness

2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[2-bromo-5-chloro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-8(16)4-1-7(12)5(2-6(4)11)9(13,14)15/h1-2H,3H2

InChI Key

QVNDCVWVJAETHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)Br)C(=O)CBr

Origin of Product

United States

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